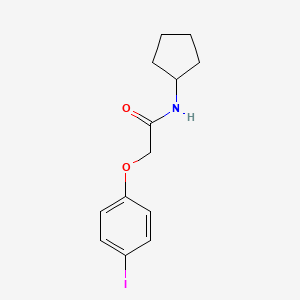

N-cyclopentyl-2-(4-iodophenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-(4-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKHVQWXUADJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Cyclopentyl 2 4 Iodophenoxy Acetamide

Foundational Synthetic Routes to the Core Structure

The construction of the N-cyclopentyl-2-(4-iodophenoxy)acetamide core structure can be approached through several reliable synthetic pathways. These routes primarily involve the sequential or convergent formation of the ether and amide bonds that define the molecule.

Amidation and Etherification Pathways for Acetamide (B32628) Moiety Formation

Two principal retrosynthetic disconnections guide the synthesis of this compound. The first involves the formation of the amide bond as the final step, while the second prioritizes the ether linkage.

Route A: Etherification followed by Amidation

This common pathway commences with the synthesis of the key intermediate, 2-(4-iodophenoxy)acetic acid. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. nih.govdntb.gov.ua In this reaction, 4-iodophenol (B32979) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an acetic acid derivative, commonly chloroacetic acid, via an SN2 mechanism. rsc.orgpurdue.edu

The resulting 2-(4-iodophenoxy)acetic acid is then activated for amidation. Standard coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction with cyclopentylamine (B150401). This yields the final product, this compound.

Route B: Amidation followed by Etherification

Alternatively, the synthesis can begin with the formation of the N-cyclopentyl-2-chloroacetamide intermediate. This is achieved by reacting cyclopentylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The subsequent step involves a Williamson ether synthesis where the previously formed N-cyclopentyl-2-chloroacetamide acts as the electrophile. 4-iodophenol is converted to its phenoxide and reacts with the chloroacetamide to form the desired ether linkage, completing the synthesis of this compound.

Optimization of Reaction Conditions and Yield for Precursor and Final Compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for each step. Key variables include the choice of solvent, base, temperature, and reaction time.

For the Williamson ether synthesis step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they effectively solvate the cation of the phenoxide salt while not interfering with the nucleophilic attack of the phenoxide anion. The choice of base is also critical; stronger bases like sodium hydride can be used to ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate are often sufficient and offer milder reaction conditions. Reaction temperatures typically range from room temperature to reflux, with higher temperatures generally leading to faster reaction rates.

In the amidation step, the selection of the coupling agent and solvent is crucial for achieving high yields and purity. Dichloromethane (DCM) and DMF are common solvents for these reactions. The addition of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acidic byproducts and drive the reaction to completion. Optimization studies often involve screening various combinations of these parameters to identify the conditions that provide the highest yield of the desired product with minimal side reactions.

Below is an interactive data table summarizing typical parameters that can be optimized for the synthesis of phenoxy acetamides.

| Parameter | Williamson Ether Synthesis | Amidation Reaction |

| Solvent | DMF, Acetonitrile, Acetone | DCM, DMF, Tetrahydrofuran |

| Base | K2CO3, NaOH, NaH | Triethylamine, DIPEA |

| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

| Reactant Ratio | Slight excess of alkyl halide | 1:1 to 1:1.2 (acid:amine) |

| Coupling Agent | Not Applicable | EDCI/HOBt, DCC, HATU |

Advanced Synthetic Strategies and Stereochemical Considerations

Beyond the foundational routes, advanced synthetic methodologies can offer improvements in efficiency, selectivity, and the ability to generate novel analogues of this compound.

Application of Modern Catalytic Systems for C-X Bond Formation and Functionalization

Modern catalytic systems, particularly those based on transition metals like palladium and copper, offer powerful tools for the formation of the key C-O (ether) and C-N (amide) bonds in this compound. These methods can often proceed under milder conditions and with greater functional group tolerance than traditional methods.

Copper-Catalyzed C-O Bond Formation: The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to the classical Williamson ether synthesis for forming the aryl ether linkage. nih.gov In this reaction, an aryl halide (in this case, a derivative of 4-iodophenol) is coupled with an alcohol in the presence of a copper catalyst and a base. Recent advancements in ligand design have significantly improved the scope and efficiency of these reactions.

Palladium-Catalyzed Amidation: Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. For the amidation step, palladium catalysts can be used to directly couple the 2-(4-iodophenoxy)acetic acid with cyclopentylamine. nih.govillinois.edu These reactions often employ phosphine-based ligands and a base, and can proceed with high efficiency.

Furthermore, these catalytic systems can be used for the functionalization of the C-I bond. The iodine atom on the phenyl ring serves as a handle for further chemical transformations, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of a wide array of analogues with diverse substituents at this position.

Microwave-Assisted Protocols in Related Acetamide Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. chemicalbook.com Both the Williamson ether synthesis and amidation reactions are amenable to microwave irradiation. tdl.orgnih.gov

In microwave-assisted Williamson ether synthesis, the rapid and efficient heating of the reaction mixture can significantly reduce reaction times from hours to minutes. nih.govbiosynth.com This is particularly advantageous for less reactive substrates.

Similarly, microwave irradiation can be used to expedite the amidation step. The direct coupling of carboxylic acids and amines under microwave conditions, sometimes even in the absence of a solvent, offers a green and efficient alternative to conventional heating methods. nih.gov The use of microwave technology can lead to cleaner reactions with fewer byproducts, simplifying purification processes.

Chemical Reactivity and Targeted Derivatization of this compound

The molecular architecture of this compound offers three primary regions for chemical modification: the iodophenoxy ring, the amide linkage, and the cyclopentyl group. This structure allows for a range of targeted derivatizations, enabling the synthesis of diverse analogues for various research applications. The reactivity of each of these sites can be selectively addressed using specific synthetic methodologies.

Regioselective Functionalization of the Iodophenoxy Moiety

The presence of an iodine atom on the phenoxy ring is the most significant feature for regioselective functionalization. The carbon-iodine bond serves as a versatile handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These transformations are prized for their efficiency, mild conditions, and broad functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov This would allow for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position of the phenoxy ring, significantly diversifying the molecular structure. semanticscholar.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. organic-chemistry.org This reaction couples the aryl iodide with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. nih.gov The resulting aryl alkynes are valuable intermediates for further synthetic transformations. vinhuni.edu.vn

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 4-position. wikipedia.orglibretexts.org This method has largely replaced harsher traditional techniques for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success and can be tailored to the specific amine coupling partner. youtube.com

Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents by coupling the aryl iodide with an alkene. This palladium-catalyzed reaction is a key method for forming substituted olefins. nih.govfrontiersin.org

The following table summarizes potential regioselective functionalization reactions on the iodophenoxy moiety of this compound.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | N-cyclopentyl-2-(4-biphenyl)oxyacetamide |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | N-cyclopentyl-2-(4-(phenylethynyl)phenoxy)acetamide |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., KOt-Bu) | N-cyclopentyl-2-(4-(phenylamino)phenoxy)acetamide |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | N-cyclopentyl-2-(4-((E)-styryl)phenoxy)acetamide |

Modifications of the Amide Linkage and Cyclopentyl Substituent

The amide bond and the N-cyclopentyl group represent another key site for structural modification.

N-Alkylation of the Amide: The amide nitrogen contains a proton that can be removed by a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophilic species can then react with an alkyl halide to yield an N-alkylated, N-cyclopentyl tertiary amide. stackexchange.com Alternatively, catalytic methods involving the reaction of the amide with an alcohol can also achieve N-alkylation, offering a more atom-economical route where water is the only byproduct. researchgate.netrsc.orgnih.gov

Reduction of the Amide Carbonyl: The amide functional group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction transforms the acetamide linkage into an ethylamine (B1201723) bridge, converting this compound into N-cyclopentyl-2-(4-iodophenoxy)ethan-1-amine. youtube.com This modification significantly alters the electronic properties and basicity of this part of the molecule. Nickel-catalyzed reductions have also been developed as an alternative, offering different substrate tolerances. nih.gov

Transamidation: Palladium-NHC (N-Heterocyclic Carbene) catalyst systems can facilitate a Buchwald-Hartwig type cross-coupling reaction that cleaves the N-C(O) bond, allowing for the exchange of the cyclopentylamino group with another amine (transamidation). rsc.org This allows for the synthesis of a library of amides while keeping the iodophenoxy scaffold intact.

The table below illustrates potential modifications targeting the amide linkage.

| Reaction Type | Reagents | Functional Group Transformation | Potential Product Name |

|---|---|---|---|

| N-Alkylation | 1. NaH 2. CH₃I | Secondary Amide → Tertiary Amide | N-cyclopentyl-N-methyl-2-(4-iodophenoxy)acetamide |

| Amide Reduction | LiAlH₄, then H₂O | Amide → Secondary Amine | N-cyclopentyl-2-(4-iodophenoxy)ethan-1-amine |

| Transamidation | Benzylamine, Pd(IPr)(cin)Cl, Base | Amide → New Amide | N-benzyl-2-(4-iodophenoxy)acetamide |

Hydrolysis and Other Cleavage Reactions of the Amide Bond

The amide bond, while generally stable, can be cleaved under specific conditions to yield the parent carboxylic acid, 2-(4-iodophenoxy)acetic acid, and cyclopentylamine.

Acid and Base-Catalyzed Hydrolysis: Amide hydrolysis can be achieved by heating in strong aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.org Basic hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. umich.eduarkat-usa.org The loss of the cyclopentylamide anion is less favorable than the expulsion of the hydroxide, meaning vigorous conditions are often required. umich.edu Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Metal-Mediated Cleavage: Certain transition metal ions can coordinate to the amide bond, increasing its susceptibility to cleavage. rsc.org The Lewis acidity of the metal center is a key factor in promoting this reaction. rsc.org This method can sometimes proceed under milder conditions than traditional acid/base hydrolysis. nih.gov For instance, trivalent Lewis acids like Ga³⁺ have been shown to mediate autolytic amide bond cleavage adjacent to specific amino acid residues. nih.gov

Advanced Spectroscopic Characterization and Elucidation of N Cyclopentyl 2 4 Iodophenoxy Acetamide Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the 4-iodophenoxy group are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 6.5–8.0 ppm) libretexts.org. The two protons of the methylene (B1212753) group (-O-CH₂-) adjacent to the ether oxygen would likely appear as a singlet downfield due to the deshielding effect of the oxygen atom. The single proton of the amide N-H group is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent. The methine proton on the cyclopentyl ring attached to the nitrogen (-NH-CH-) would appear as a multiplet. The remaining eight protons of the cyclopentyl ring would likely appear as complex multiplets in the aliphatic region (δ 1.2–2.2 ppm) libretexts.org.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. Key expected resonances include the carbonyl carbon (C=O) of the amide group, which is typically found significantly downfield (δ ~170 ppm). The carbons of the 4-iodophenyl ring would appear in the aromatic region (δ 110–160 ppm), with the carbon atom directly bonded to the iodine (C-I) being shifted upfield compared to its non-iodinated analog due to the heavy-atom effect. The methylene carbon of the ether linkage (-O-CH₂-) and the methine and methylene carbons of the cyclopentyl ring would appear at progressively higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-cyclopentyl-2-(4-iodophenoxy)acetamide

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| Ar-H (ortho to -OCH₂) | 6.8 - 7.0 | d | 2H | C=O (Amide) | ~168-172 |

| Ar-H (ortho to -I) | 7.5 - 7.7 | d | 2H | Ar-C (C-O) | ~157-160 |

| -O-CH₂- | 4.4 - 4.6 | s | 2H | Ar-C (ortho to -OCH₂) | ~116-118 |

| -NH- | ~7.8 - 8.2 (broad) | s | 1H | Ar-C (ortho to -I) | ~138-140 |

| -NH-CH- (Cyclopentyl) | 4.1 - 4.3 | m | 1H | Ar-C (C-I) | ~85-90 |

| -CH₂- (Cyclopentyl) | 1.5 - 2.0 | m | 8H | -O-CH₂- | ~68-70 |

| -NH-CH- (Cyclopentyl) | ~51-53 | ||||

| -CH₂- (Cyclopentyl) | ~23-33 |

The carbon-nitrogen bond in an amide has significant double-bond character due to resonance, which restricts free rotation around this bond nanalysis.comazom.com. This phenomenon can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if rotation were rapid. In this compound, this restricted rotation can make the two faces of the cyclopentyl ring magnetically inequivalent, potentially leading to a doubling of signals for the cyclopentyl protons at low temperatures st-andrews.ac.uk.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to investigate such processes. As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two distinct signals for a given nucleus broaden and merge into a single, time-averaged signal st-andrews.ac.uk. By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational dynamics of the molecule in solution st-andrews.ac.uknih.gov.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Bond Stretching Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending masterorganicchemistry.com. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key vibrational modes include the N-H stretch of the secondary amide, typically appearing as a sharp peak around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is one of the most intense peaks in the spectrum and is expected in the range of 1630-1680 cm⁻¹ masterorganicchemistry.comvscht.cz. The N-H bending vibration (Amide II band), coupled with C-N stretching, typically appears around 1550 cm⁻¹. The presence of the aromatic ether is confirmed by the C-O-C asymmetric and symmetric stretching vibrations. Additionally, C-H stretching vibrations for the aromatic ring will be observed just above 3000 cm⁻¹, while those for the aliphatic cyclopentyl and methylene groups will be just below 3000 cm⁻¹ vscht.cz.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | N-H Stretch | 3400 - 3200 | Medium, Sharp |

| Aliphatic C-H (Cyclopentyl, -CH₂-) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1630 | Strong, Sharp |

| Amide N-H Bend (Amide II) | N-H Bend / C-N Stretch | 1570 - 1515 | Medium-Strong |

| Aromatic Ether | Asymmetric C-O-C Stretch | 1270 - 1200 | Strong |

| Aromatic Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| Aryl-Iodide | C-I Stretch | 600 - 500 | Medium-Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization wikipedia.org.

For this compound (C₁₃H₁₆INO₂), the calculated molecular weight is approximately 345.18 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) or electrospray ionization (ESI-MS/MS) conditions, the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would undergo fragmentation rsc.org. Plausible fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the amide nitrogen, leading to the loss of the cyclopentyl group.

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for carbonyl compounds.

Ether Bond Cleavage: Scission of the C-O bond in the phenoxyacetamide moiety, leading to fragments corresponding to the iodophenoxy group (m/z 219) or the N-cyclopentylacetamide portion.

Loss of Iodine: Cleavage of the C-I bond to give a characteristic [M-127]⁺ fragment.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Plausible Fragment Structure | m/z (Nominal Mass) | Description |

|---|---|---|

| [C₁₃H₁₆INO₂]⁺˙ | 345 | Molecular Ion (M⁺˙) |

| [C₇H₆IO]⁺ | 219 | Loss of N-cyclopentylacetamide radical via ether cleavage |

| [C₁₃H₁₆NO₂]⁺ | 218 | Loss of Iodine radical (M-127) |

| [C₆H₄O]⁺˙ | 127 | Iodine cation |

| [C₇H₁₂NO]⁺ | 126 | Loss of iodophenoxy radical via ether cleavage |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Architecture

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state nih.gov. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. A successful crystallographic analysis of this compound would yield a detailed model of its solid-state architecture mdpi.com.

Table 4: Illustrative Crystallographic Data for a Representative Organic Compound

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₃H₁₆INO₂ |

| Formula weight | 345.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.1 Å, b = 8.5 Å, c = 18.2 Å, β = 95° |

| Volume | 1550 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.48 g/cm³ |

Note: The data in this table is illustrative and represents typical values for a small organic molecule.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. The structure of this compound contains several functional groups capable of participating in such interactions, which dictate the material's bulk properties.

Hydrogen Bonding: The secondary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules in the crystal lattice would be linked by N-H···O=C hydrogen bonds, forming chains or dimeric structures.

Halogen Bonding: A key feature of this molecule is the iodine atom. A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base nih.govacs.org. The iodine atom in the 4-iodophenyl group is a strong halogen bond donor and could form interactions with Lewis basic sites on neighboring molecules, such as the amide oxygen (C-I···O=C) or the ether oxygen (C-I···O-C) acs.orgnih.gov.

The interplay of these hydrogen bonds, halogen bonds, and π-stacking interactions would create a complex and stable three-dimensional supramolecular architecture researchgate.netresearchgate.net.

Quantitative Assessment of Bond Lengths and Angles Reflecting Amide Resonance

A detailed crystallographic analysis of this compound would be required to provide a definitive quantitative assessment of its bond lengths and angles. As of the current available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, the precise bond lengths and angles for the amide moiety in this specific molecule cannot be presented.

However, the phenomenon of amide resonance is a fundamental concept in organic chemistry that dictates the geometry of the amide functional group. In a typical amide, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This resonance results in a partial double bond character for the C-N bond and a partial single bond character for the C=O bond. Consequently, the C-N bond in an amide is significantly shorter than a typical C-N single bond, and the C=O bond is slightly longer than a typical C=O double bond. The atoms of the amide group (O, C, N, and the atoms attached to C and N) tend to lie in the same plane to maximize this resonance stabilization.

For comparative context, crystallographic studies of the closely related compound, 2-(4-iodophenoxy)acetamide, which lacks the N-cyclopentyl group, have been conducted. In this molecule, the C-N bond length was observed to be shortened due to amide-typical resonance. While these values provide an indication of the expected bond characteristics in the phenoxy acetamide (B32628) fragment, the presence of the N-cyclopentyl substituent in the target molecule would introduce different steric and electronic effects, leading to unique bond lengths and angles.

Without experimental data for this compound, a data table of its specific bond lengths and angles cannot be generated.

Dihedral Angle Analysis and Overall Molecular Conformation in the Crystalline State

The key dihedral angles that would define the conformation of this compound include:

The angle describing the rotation of the 4-iodophenoxy group relative to the acetamide moiety.

The angles defining the conformation of the cyclopentyl ring.

The angle describing the orientation of the cyclopentyl group relative to the amide plane.

The interplay of steric hindrance between the bulky cyclopentyl and 4-iodophenoxy groups, along with potential intermolecular interactions in the crystal lattice, would dictate the preferred conformation. It is expected that the molecule would adopt a conformation that minimizes steric strain. For instance, the planarity of the amide group would be a dominant feature due to resonance, and the substituents would arrange themselves around this plane in the most sterically favorable manner.

In the related structure of 2-(4-iodophenoxy)acetamide, the angle between the plane of the acetamide group and the plane of the carbocyclic ring has been reported. However, the substitution of a cyclopentyl group on the nitrogen atom in this compound would significantly alter the conformational landscape around the amide bond.

A definitive analysis of the dihedral angles and the resulting molecular conformation in the crystalline state for this compound awaits experimental determination through single-crystal X-ray crystallography.

Computational Chemistry and Molecular Modeling in the Investigation of N Cyclopentyl 2 4 Iodophenoxy Acetamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-cyclopentyl-2-(4-iodophenoxy)acetamide. These calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

One of the key outputs from these calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely indicate negative potential around the carbonyl oxygen and the phenoxy oxygen, suggesting these as sites for electrophilic interaction. Conversely, positive potential might be localized around the amide hydrogen, indicating a potential hydrogen bond donor site.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the compound. researchgate.net This allows for the assignment of absorption wavelengths to specific electronic transitions within the molecule, providing a theoretical basis for experimentally observed spectroscopic data.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | (Calculated Value) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | (Calculated Value) | Highest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons. |

| LUMO Energy | (Calculated Value) | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Calculated Value) | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and kinetic stability. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as the conformation often dictates the molecule's biological activity.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space of this compound. By systematically rotating the rotatable bonds and calculating the steric energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule. For this compound, key rotatable bonds would include the C-O bond of the ether linkage, the C-C bond of the acetamide (B32628) side chain, and the C-N bond of the amide. The cyclopentyl ring also possesses its own conformational flexibility, which would be considered in a thorough analysis.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.net In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of the conformational energy landscape and the identification of the most populated conformational states under specific conditions (e.g., in a solvent). The results of an MD simulation can be visualized as a free energy landscape, which plots the free energy of the system as a function of certain conformational coordinates. researchgate.net The minima on this landscape correspond to the most stable conformations of this compound.

Table 2: Torsion Angles of a Low-Energy Conformation of this compound (Hypothetical)

| Torsion Angle | Atoms Involved | Angle (degrees) |

| τ1 | C(ar)-O-C-C(O) | (Calculated Value) |

| τ2 | O-C-C(O)-N | (Calculated Value) |

| τ3 | C-C(O)-N-C(cyclopentyl) | (Calculated Value) |

| τ4 | C(O)-N-C(cyclopentyl)-C(cyclopentyl) | (Calculated Value) |

Molecular Docking and Protein-Ligand Interaction Prediction for Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.gov This method is invaluable in drug discovery for identifying potential biological targets and for understanding the molecular basis of ligand-protein interactions.

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating more favorable interactions. For this compound, a library of potential protein targets could be screened to identify those with the highest predicted binding affinity.

Once a putative target is identified, molecular docking can provide detailed insights into the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amide group of this compound could act as both a hydrogen bond donor and acceptor, while the iodophenyl and cyclopentyl groups could engage in hydrophobic interactions within the protein's binding pocket.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Parameter | Value | Description |

| Binding Affinity | (e.g., -8.5 kcal/mol) | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Interacting Residues | (e.g., Tyr123, Leu45, Ser67) | Amino acid residues in the protein's active site that interact with the ligand. |

| Hydrogen Bonds | (e.g., N-H...O=C of Ser67) | Specific hydrogen bonding interactions between the ligand and the protein. |

| Hydrophobic Interactions | (e.g., Iodophenyl ring with Leu45) | Non-polar interactions contributing to binding stability. |

In Silico Prediction of Spectroscopic Signatures

Computational methods can also be used to predict the spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra.

As mentioned earlier, TD-DFT calculations can predict the UV-Vis absorption spectrum. In addition, DFT calculations can be used to predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can be correlated with the peaks observed in experimental infrared (IR) and Raman spectra. A detailed analysis of the vibrational modes can help in assigning specific peaks to the stretching and bending motions of different functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, and the various vibrations of the aromatic and cyclopentyl rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a reasonable degree of accuracy. By comparing the calculated NMR spectra with experimental data, the structure and conformation of this compound can be confirmed.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Corresponding Functional Group/Atom |

| IR Spectroscopy | ~1650 cm⁻¹ | C=O stretching vibration |

| ¹H NMR Spectroscopy | ~7.5 ppm | Aromatic protons |

| ¹³C NMR Spectroscopy | ~170 ppm | Carbonyl carbon |

| UV-Vis Spectroscopy | ~280 nm | π → π* transition of the phenyl ring |

Ligand Efficiency and Druglikeness Assessments for Analog Design

In the context of drug discovery, it is important to assess the "druglikeness" of a compound, which is a qualitative concept used to evaluate the likelihood of a molecule being a successful drug. nih.gov Several computational metrics have been developed to quantify druglikeness and ligand efficiency.

Lipinski's Rule of Five is a well-known set of guidelines used to predict the oral bioavailability of a compound. nih.gov It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Ligand efficiency (LE) is a metric that relates the binding affinity of a ligand to its size (typically the number of heavy atoms). It is a useful tool for optimizing lead compounds, as it helps in identifying smaller molecules that bind efficiently to their target.

Quantitative Estimate of Druglikeness (QED) is a more recent metric that provides a single value between 0 and 1, where a higher value indicates greater druglikeness. nih.gov The QED is calculated based on the distributions of several key physicochemical properties of known drugs.

By calculating these and other related parameters for this compound and its designed analogs, researchers can prioritize the synthesis of compounds with a higher probability of possessing favorable pharmacokinetic and pharmacodynamic properties.

Table 5: Predicted Druglikeness and Ligand Efficiency Metrics for this compound

| Metric | Calculated Value | Guideline |

| Molecular Weight | 359.2 g/mol | < 500 Da |

| logP | (Calculated Value) | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Ligand Efficiency (LE) | (Calculated Value) | Higher is better |

| Quantitative Estimate of Druglikeness (QED) | (Calculated Value) | Closer to 1 is better |

Structure Activity Relationship Sar and Rational Design of N Cyclopentyl 2 4 Iodophenoxy Acetamide Analogues

Strategic Modifications of the N-Cyclopentyl Moiety and Their Impact on Activity

The N-cyclopentyl group plays a significant role in defining the compound's interaction with its target, likely by fitting into a specific hydrophobic pocket. Modifications to this moiety, including its size, substitution, and stereochemistry, are critical for optimizing this interaction.

Exploration of Cycloalkyl Ring Size and Substituent Effects

The size and substitution of the cycloalkyl ring are critical determinants of binding affinity and biological activity. The five-membered cyclopentyl ring offers a specific conformation and lipophilicity that can be finely tuned. Altering the ring size to a cyclobutyl, cyclohexyl, or cycloheptyl group can significantly impact how the molecule fits into its binding site. rsc.org

Research on analogous systems demonstrates the profound impact of cycloalkane ring size. For instance, in a series of T-type calcium channel blockers, the cyclopentyl derivative 19r displayed interesting biological activity, whereas bulkier or less hindered alkyl chains showed lower potencies. acs.org In another study on progesterone (B1679170) derivatives, ligands with five- or six-membered D' rings (cyclopentano or cyclohexano substituents) were shown to bind to an additional protein in rat uterine cytosol, a phenomenon not observed with smaller cyclopropano substituents. nih.gov This suggests that larger rings can introduce new interactions or better occupy a given binding space.

However, an increase in ring size is not universally beneficial. In the development of bis(arylidene)cycloalkanone compounds, increasing the alicyclic ring size from cyclobutanone (B123998) to cycloheptanone (B156872) led to changes in molecular geometry and conjugation, which resulted in decreased fluorescence and singlet oxygen quantum yields. rsc.org Similarly, for certain tubulin inhibitors, replacing a phenyl ring with cyclopentyl or cyclohexyl groups abolished activity altogether. This highlights that the optimal ring size is highly dependent on the specific topology of the target's binding pocket.

| Compound Series | Cycloalkyl Group | Observation |

| T-Type Calcium Channel Blockers | Cyclopentyl | Displayed interesting biological activity acs.org |

| Progesterone Derivatives | Cyclopentyl, Cyclohexyl | Bound to an additional protein compared to smaller rings nih.gov |

| Bis(arylidene)cycloalkanones | Cyclopentanone vs. Cycloheptanone | Increased ring size led to decreased quantum yields rsc.org |

Influence of Stereochemistry within the Cycloalkyl Ring

Stereochemistry is a cornerstone of drug design, as the three-dimensional arrangement of atoms dictates a molecule's ability to bind to chiral biological targets like proteins and enzymes. patsnap.comnih.gov The interaction between a drug and its receptor is highly dependent on the drug's spatial orientation, which influences how well it fits into the binding site. patsnap.com

For analogues of N-cyclopentyl-2-(4-iodophenoxy)acetamide, the introduction of substituents on the cyclopentyl ring would create chiral centers. The resulting enantiomers, despite having the same chemical composition, could exhibit vastly different biological activities, metabolic profiles, and toxicities. nih.gov One enantiomer might bind with high affinity to the target receptor, while the other could be inactive or even interact with an unintended target, leading to side effects. patsnap.com

The impact of stereochemistry, however, can be subtle and context-dependent. In some instances, the chiral center may be located in a region of the molecule that does not play a direct role in target interaction, leading to similar pharmacological profiles between enantiomers. nih.gov For example, a study on certain 2-aminothiazol-4(5H)-one derivatives found that the effect of stereoselectivity on binding strength was minimal. Nevertheless, establishing the absolute stereochemistry early in the drug development process is crucial for producing enantiomerically pure compounds and ensuring a valid and reproducible pharmacological profile.

Systematic Variation of the 4-Iodophenoxy Substituent

The 4-iodophenoxy moiety is another key pharmacophore, contributing to binding through various interactions, including hydrophobic and halogen bonding. Systematic modification of this group is a powerful strategy for optimizing activity.

Impact of Halogen Identity (Bromine, Chlorine) and Position on the Aromatic Ring

The iodine atom at the 4-position of the phenoxy ring is a critical feature. Halogen atoms can significantly influence a compound's potency and pharmacokinetic properties. The replacement of iodine with other halogens, such as bromine or chlorine, or shifting its position on the aromatic ring, can modulate activity.

Halogen substitution can lead to enhanced binding affinity through "halogen bonding," an interaction between the electropositive crown on the halogen and a nucleophilic site on the receptor. nih.gov The strength of this interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F). nih.gov Studies on thyromimetic compounds demonstrated that replacing 3,5-dimethyl groups with chlorine or bromine resulted in significantly more potent compounds, an effect attributed to potential halogen bonding with a backbone carbonyl in the receptor. nih.gov

The electronic effects of halogens also play a role. Quantum-chemical computations of fluorone dyes have shown that halogenation red-shifts the absorption spectra, indicating a change in the electronic properties of the aromatic system. researchgate.net The specific halogen and its position can thus fine-tune the electronic nature of the phenoxy ring, impacting its interaction with the target.

| Compound Series | Halogen Substitution | Effect on Activity |

| Thyromimetics | Replacement of methyl with Cl or Br | Significantly increased potency nih.gov |

| Fluorone Dyes | Halogenation (Cl, Br, I) | Red-shifted absorption spectra researchgate.net |

Modifications to the Phenoxy Linker and Aromatic Ring Substitutions

The phenoxy group is often considered a "privileged moiety" in medicinal chemistry, as it is a component of many successful drugs and is frequently involved in crucial binding interactions. nih.gov Modifications to the ether linkage or further substitutions on the aromatic ring can lead to improved pharmacological profiles.

Replacing the oxygen atom of the phenoxy linker with other groups (e.g., sulfur, methylene) would alter the bond angle, length, and electronics, thereby changing the orientation of the aromatic ring within the binding site. Such modifications can be explored to optimize the geometry of the ligand-receptor interaction.

Amide Linker Modulations and Their Pharmacological Implications

The amide linker is a fundamental structural unit that connects the N-cyclopentyl and 2-(4-iodophenoxy) moieties. It is not merely a spacer but an active contributor to the molecule's properties, influencing its conformation, stability, and potential for hydrogen bonding.

The amide bond's planarity and rigidity help to pre-organize the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a receptor. nih.gov Furthermore, the amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with amino acid residues in the target's active site, significantly contributing to binding affinity.

Effects of Central Connecting Chain Length and Branching

The length and branching of the central acetamide (B32628) linker play a pivotal role in the potency of this compound analogues. Shortening the central connecting chain from four to three atoms, for instance, has been shown to have a significant impact on inhibitory activity. In a series of related anilide compounds, this modification generally led to poor inhibitory activity. This suggests that the spatial orientation and distance between the phenoxy ring and the amide moiety are critical for optimal interaction with the biological target.

N-Substitution Patterns on the Amide Nitrogen and Resulting Potency Changes

Modifications to the N-substituent on the amide nitrogen have been a key area of investigation for optimizing the biological activity of acetamide-based compounds. The nature and size of the substituent can dramatically influence potency. For example, N-methylation of certain anilide analogues has been observed to cause a strong decrease in activity. This highlights the sensitivity of the target's binding pocket to steric and electronic changes in this region of the molecule. The exploration of a diverse range of N-substitutions is a common strategy to probe the binding site and enhance potency.

Bioisosteric Replacements and Scaffold Hopping Approaches

To further explore the chemical space around the this compound scaffold and to improve properties such as potency, selectivity, and pharmacokinetic profiles, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. These approaches involve replacing a functional group or the core molecular framework with other chemical moieties that possess similar biological properties.

Identification of Novel Acetamide Scaffolds with Modified Biological Activity

Through the application of bioisosteric replacement and scaffold hopping, novel acetamide scaffolds with altered biological activities have been discovered. By replacing or modifying the core phenoxyacetamide structure, researchers can develop new chemical series that may offer improved therapeutic potential. This can involve the introduction of different heterocyclic rings or alternative linkers to mimic the key interactions of the parent molecule while offering advantages in terms of synthetic accessibility or intellectual property. The goal is to identify new chemotypes that retain the desired biological activity but possess a distinct chemical architecture.

The following table provides examples of how modifications to the acetamide scaffold can influence biological activity, based on general findings in the field.

| Scaffold Modification | Rationale | Potential Impact on Biological Activity |

| Replacement of the phenyl ring with a bioisosteric heterocycle | To improve solubility, metabolic stability, or target interactions. | Can lead to enhanced potency, altered selectivity, or improved pharmacokinetic properties. |

| Alteration of the acetamide linker with a different functional group | To probe the necessity of the amide bond and explore different geometries. | May result in increased or decreased activity, depending on the importance of the hydrogen bonding capabilities of the amide. |

| Introduction of substituents on the cyclopentyl ring | To explore additional binding pockets and improve lipophilicity. | Can enhance binding affinity and cell permeability. |

This table is illustrative and based on common medicinal chemistry principles.

Application of Fragment-Based Drug Design Principles to the this compound Scaffold

Fragment-based drug design (FBDD) offers a powerful strategy for developing potent ligands by starting with small, low-molecular-weight fragments that bind weakly to the target. The this compound scaffold can be deconstructed into its constituent fragments (e.g., the 4-iodophenoxy group, the acetamide linker, and the cyclopentyl group) to identify key binding interactions.

The process typically involves screening a library of fragments to identify those that bind to the target protein. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. This approach allows for a more efficient exploration of chemical space and can lead to the development of novel and highly optimized drug candidates. The structural information gained from how these fragments bind provides a rational basis for designing larger, more potent molecules based on the this compound template.

Mechanistic Investigations of Biological Interactions of N Cyclopentyl 2 4 Iodophenoxy Acetamide and Analogues

Identification and Characterization of Putative Molecular Targets

Investigations into the biological targets of N-cyclopentyl-2-(4-iodophenoxy)acetamide and its analogues have pointed towards interactions with enzymes and cell surface receptors that are crucial in cellular signaling and pathological processes.

While direct inhibitory data for this compound on Heme Oxygenase-1 (HO-1) is not extensively documented in publicly available literature, the mechanistic action can be inferred from studies on structurally analogous acetamide-based compounds. The classical pharmacophore for HO-1 inhibition involves three key features: an iron(II)-binding group, a hydrophobic portion, and a central spacer connecting these two elements nih.gov. In many potent inhibitors, an imidazole (B134444) group serves as the iron-binding moiety, coordinating with the Fe²⁺ atom within the heme substrate in the enzyme's active site nih.gov.

Compounds with an acetamide (B32628) linker in the central spacer have been designed and evaluated as HO-1 inhibitors nih.govnih.gov. Structure-activity relationship (SAR) studies reveal that the hydrophobic moiety plays a critical role in the potency and selectivity of these inhibitors. For instance, compounds featuring halogen-substituted phenyl rings, such as a 4-iodophenyl group, have demonstrated inhibitory potencies comparable to unsubstituted analogues nih.gov. Specifically, a 4-iodo-monosubstituted derivative in one series was found to be approximately 48-fold more selective for HO-1 over its isoform, HO-2 nih.gov. The binding of these inhibitors is thought to involve a "double-clamp" binding mode, where the hydrophobic part of the molecule interacts with a secondary hydrophobic pocket within the enzyme, enhancing inhibitory activity nih.gov. Given that this compound possesses a 4-iodophenoxy group (a hydrophobic moiety) and an acetamide central linker, it is plausible that its potential interaction with HO-1 would follow this established mechanism, although its lack of a dedicated iron-binding group like imidazole suggests it may not be a potent inhibitor of this enzyme.

The adenosine (B11128) receptor family, particularly the A2B and A3 subtypes, has been identified as a potential target for compounds structurally related to this compound. Adenosine receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological and pathophysiological conditions, including inflammation and cancer nih.gov.

Research into a series of 8-phenylxanthine (B3062520) derivatives featuring a phenoxyacetamide side chain has provided significant insight into A2B receptor interactions nih.gov. One specific analogue, N-cyclopentyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide) , which shares the core N-cyclopentyl-phenoxyacetamide structure with the subject compound, has been synthesized and evaluated. This compound demonstrated notable affinity for the human A2B adenosine receptor nih.gov. In radioligand binding assays, this analogue and others with cycloalkyl groups (cyclopropyl, cyclobutyl, cyclohexyl) on the acetamide nitrogen were shown to be potent antagonists of the A2B receptor nih.gov.

Ligand-Target Binding Kinetics and Thermodynamics

The efficacy and duration of action of a drug are not solely determined by its binding affinity but also by the kinetics of its interaction with the target receptor. This includes the rates at which the drug associates and dissociates from the receptor.

Kinetic binding parameters have been determined for analogues of this compound at the human A2B adenosine receptor. Using radioligand competition association assays, the association rate constant (k_on) and the dissociation rate constant (k_off) were measured for several N-cycloalkyl-2-(4-(xanthinyl)phenoxy)acetamide derivatives semanticscholar.org. These kinetic constants provide a dynamic view of the ligand-receptor interaction. A slower dissociation rate (a smaller k_off value) often correlates with a longer residence time of the drug at the receptor, which can lead to a more sustained biological effect semanticscholar.org.

For the analogue N-cyclopentyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide) , kinetic analysis revealed specific rate constants that characterize its interaction with the A2B receptor. The data for this and related compounds are presented in the table below.

The affinity of a ligand for its receptor is quantitatively described by the equilibrium dissociation constant (K_D) or the inhibition constant (K_i). These values are typically determined through radioligand binding assays nih.govsemanticscholar.org. In these assays, the test compound's ability to compete with a high-affinity radiolabeled ligand for binding to the receptor is measured nih.gov.

For the series of N-cycloalkyl-2-(4-(xanthinyl)phenoxy)acetamide analogues, K_i values at the human A2B adenosine receptor were determined using membranes from CHO cells expressing the receptor nih.gov. The cyclopentyl derivative, in particular, showed high affinity. The K_D can also be calculated from the kinetic rate constants (K_D = k_off / k_on). These thermodynamic constants are crucial for understanding the potency of the compounds.

| Compound | Target | k_on (nM⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (1/k_off) (min) | K_i (nM) | Kinetic K_D (nM) |

| N-cyclopropyl-2-(4-(xanthinyl)phenoxy)acetamide | hA2BAR | 0.057 | 0.054 | 19 | 1.3 | 0.95 |

| N-cyclobutyl-2-(4-(xanthinyl)phenoxy)acetamide | hA2BAR | 0.059 | 0.046 | 22 | 1.1 | 0.78 |

| N-cyclopentyl-2-(4-(xanthinyl)phenoxy)acetamide | hA2BAR | 0.063 | 0.038 | 26 | 0.87 | 0.60 |

| N-cyclohexyl-2-(4-(xanthinyl)phenoxy)acetamide | hA2BAR | 0.046 | 0.030 | 33 | 1.1 | 0.65 |

Data derived from studies on xanthine-based phenoxyacetamide analogues at the human A2B adenosine receptor (hA2BAR) nih.govsemanticscholar.org. The xanthinyl moiety is 2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl.

Studies on Allosteric Modulation and Receptor Conformational Changes

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand nih.govwikipedia.org. This binding can induce conformational changes in the receptor that alter the affinity or efficacy of the orthosteric ligand nih.gov. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral wikipedia.org.

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its closely related phenoxyacetamide analogues function as allosteric modulators at their identified targets, such as adenosine receptors. The competitive nature of the binding observed in radioligand assays for the xanthine-based analogues strongly suggests that they interact with the orthosteric binding site of the A2B receptor, directly competing with the radioligand nih.govsemanticscholar.org.

While the binding of any ligand, including orthosteric antagonists, induces some degree of conformational change in the receptor to stabilize the ligand-receptor complex, this is distinct from the mechanism of allosteric modulation which involves a secondary binding site drugdiscoverynews.com. Studies on A3 adenosine receptors have identified various classes of allosteric modulators, but these are structurally distinct from the phenoxyacetamide scaffold unife.itnih.gov. Therefore, based on current data, this compound and its analogues are more likely to be characterized as competitive, orthosteric ligands rather than allosteric modulators.

Elucidation of Downstream Signaling Pathway Modulations

The precise downstream signaling cascades affected by this compound remain an area requiring significant investigation. Research into the broader class of phenoxyacetamide derivatives suggests potential interactions with pathways central to cellular processes such as inflammation and proliferation. However, specific modulations of key signaling nodes directly attributable to this compound have yet to be fully characterized.

Investigation of cAMP Accumulation and Other Secondary Messenger Pathways

Currently, there is a notable absence of specific studies investigating the direct effects of this compound on the accumulation of cyclic adenosine monophosphate (cAMP) or the modulation of other critical secondary messenger pathways. The role of this compound in activating or inhibiting adenylyl cyclase, the enzyme responsible for cAMP synthesis, or in influencing the activity of phosphodiesterases that degrade cAMP, has not been documented. Further research is necessary to determine if the biological activities of this compound are mediated through cAMP-dependent pathways, such as those involving protein kinase A (PKA), or through other secondary messengers like cyclic guanosine (B1672433) monophosphate (cGMP) or diacylglycerol (DAG).

Role in Phospholipase C Activation and Intracellular Calcium Flux

Detailed investigations into the ability of this compound to activate phospholipase C (PLC) and induce subsequent intracellular calcium (Ca2+) flux are not available in the current body of scientific literature. The PLC signaling cascade, which leads to the generation of inositol (B14025) trisphosphate (IP3) and DAG and the release of calcium from intracellular stores, is a critical pathway in many cellular functions. Determining whether this compound interacts with G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that typically initiate this pathway would be a crucial step in understanding its mechanism of action.

Specific Biochemical Mechanisms of Action and Target Modulation

While the specific molecular targets of this compound are not definitively established, research on structurally related phenoxyacetamide derivatives offers potential avenues for investigation. Studies on analogous compounds have explored their potential as inhibitors of enzymes involved in inflammatory processes. For instance, some phenoxyacetamide derivatives have been investigated for their ability to modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.

The table below summarizes the current, limited understanding of the biochemical interactions of phenoxyacetamide analogues, which may provide a framework for future studies on this compound.

| Compound Class | Potential Target/Mechanism | Implied Biological Activity |

| Phenoxyacetamide Derivatives | Inhibition of COX/LOX pathways | Anti-inflammatory |

| Phenoxy-N-phenylacetamide Analogues | P-glycoprotein (P-gp) inhibition | Anticancer (overcoming multidrug resistance) |

Further research, including target identification studies, enzymatic assays, and cellular thermal shift assays, is imperative to elucidate the specific biochemical mechanisms of action and to identify the direct molecular targets of this compound.

In-depth Research on this compound Reveals Limited Publicly Available Data

Despite a comprehensive search for scientific literature and research data, specific information regarding the advanced research applications and chemical biology perspectives of the chemical compound this compound is not publicly available. Consequently, the development of a detailed article adhering to the requested structure is not feasible at this time.

The requested article outline focuses on highly specific aspects of the compound's research applications:

Utility as Chemical Probes for Cellular and Molecular Biology Research: No studies were identified that describe the development or use of this compound as a chemical probe to investigate cellular or molecular processes.

Contributions to Lead Compound Identification and Optimization in Drug Discovery Pipelines: There is no available information on this compound being identified as a "hit" or "lead" in any drug discovery screening programs.

Hit-to-Lead Optimization Strategies Applied to Acetamide-Based Scaffolds: While general strategies for optimizing acetamide-based scaffolds exist, no literature was found that specifically applies these to this compound.

Exploration in Disease Model Systems for Mechanistic Understanding: No publications were found that detail the use of this compound in any disease models to understand biological mechanisms.

While general information exists for the broader class of phenoxyacetamide derivatives, which have been investigated for various biological activities, a detailed and scientifically accurate article focusing solely on this compound as per the requested outline cannot be generated without specific research findings.

Therefore, the creation of data tables and a thorough analysis of research findings for this particular compound is not possible based on the current body of publicly accessible scientific literature.

Future Directions and Emerging Research Avenues for N Cyclopentyl 2 4 Iodophenoxy Acetamide

Integration of Artificial Intelligence and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and optimization of N-cyclopentyl-2-(4-iodophenoxy)acetamide derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches.

Key Applications of AI/ML:

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs. | Faster and more cost-effective screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacokinetic properties. |

| De Novo Drug Design | Generative models can design entirely new molecules based on desired properties and known biological targets. | Creation of novel this compound analogs with optimized target engagement and improved drug-like characteristics. |

| Target Identification | AI algorithms can analyze biological data to predict potential protein targets for a given small molecule. | Uncovering novel mechanisms of action and expanding the therapeutic potential of the this compound scaffold. |

| Virtual Screening | High-throughput docking and molecular dynamics simulations to screen large compound libraries against specific protein targets. | Efficient identification of new phenoxyacetamide derivatives as potential inhibitors for various disease-relevant targets, such as kinases and epigenetic modulators. nih.govnih.gov |

By employing these in silico techniques, researchers can accelerate the discovery of potent and selective modulators based on the this compound core structure.

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

Innovations in synthetic organic chemistry will be crucial for expanding the chemical space around this compound, making a wider range of analogs accessible for biological evaluation. Future efforts will likely focus on methodologies that improve efficiency, sustainability, and the ability to generate diverse compound libraries.

Emerging Synthetic Strategies:

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and improve yields for the synthesis of phenoxyacetamide derivatives, enabling the rapid generation of compound libraries for screening.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved scalability, safety, and product consistency. This is particularly advantageous for multi-step syntheses and for handling hazardous reagents.

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, such as the use of biocatalysts (e.g., lipases) for amide bond formation, will reduce the environmental impact of synthesizing these compounds. This aligns with the growing emphasis on sustainability in the pharmaceutical industry.

These advanced synthetic methods will not only streamline the production of this compound and its derivatives but also facilitate the exploration of a much broader range of chemical structures.

Expansion of Target Space and Polypharmacology Investigations

While the initial biological targets of this compound may be under investigation, a key future direction will be the systematic exploration of its broader target space and potential polypharmacological effects. The phenoxyacetamide scaffold has been associated with a diverse range of biological activities, suggesting that its derivatives could interact with multiple targets.

Potential Target Classes for Exploration:

| Target Class | Rationale for Investigation |

| Kinases | Phenoxyacetamide derivatives have been identified as inhibitors of kinases such as BCR-ABL1, which are implicated in cancer. nih.gov |

| Epigenetic Modulators | Analogs of this scaffold have shown inhibitory activity against histone methyltransferases like DOT1L, a target in certain leukemias. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The structural motifs present in this compound are found in ligands for various GPCRs, including the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. wikipedia.org |

| Enzymes | Phenoxyacetamide derivatives have been investigated as inhibitors of enzymes like PARP-1, which is involved in DNA repair and is a target in cancer therapy. nih.gov |

A comprehensive understanding of the polypharmacology of this compound could reveal novel therapeutic opportunities and provide insights into potential off-target effects.

Application of Advanced Biophysical Characterization Techniques

To fully elucidate the mechanism of action of this compound, advanced biophysical techniques will be indispensable. These methods provide detailed information about the direct interaction between a small molecule and its biological target.

Key Biophysical Techniques and Their Applications:

| Technique | Information Provided | Relevance to this compound |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding (kon, koff, KD). | Quantifying the binding strength and kinetics of the compound to its protein target(s). wikipedia.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD, stoichiometry). | Understanding the driving forces behind the molecular recognition process. nih.gov |

| X-ray Crystallography | High-resolution three-dimensional structure of the compound bound to its target protein. | Providing a detailed atomic-level view of the binding mode, which is crucial for structure-based drug design. unisi.it |

| Cryo-Electron Microscopy (cryo-EM) | High-resolution structures of large protein complexes in their near-native state. | Elucidating the interaction of the compound with large, dynamic protein assemblies that are difficult to crystallize. nih.govmdpi.com |

The data generated from these techniques will be instrumental in validating biological targets and guiding the rational design of next-generation analogs with improved potency and selectivity.

Rational Design of Bioconjugates and Targeted Delivery Systems for Research Tools

Leveraging the this compound scaffold, researchers can design sophisticated chemical probes and targeted delivery systems. These tools are invaluable for studying biological processes and can pave the way for novel therapeutic strategies.

Future Applications in Bioconjugation and Delivery:

Proteolysis-Targeting Chimeras (PROTACs): By linking a derivative of this compound that binds to a protein of interest with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of that protein. wikipedia.org This approach offers a powerful method for probing protein function and has therapeutic potential.

Antibody-Drug Conjugates (ADCs): If a specific cell-surface target is identified, this compound derivatives with potent cytotoxic activity could be conjugated to monoclonal antibodies. This would enable the targeted delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity. nih.govmdpi.com

Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.gov Furthermore, these nanoparticles can be functionalized with targeting ligands to enhance their accumulation at the desired site of action.

The development of such advanced research tools and delivery systems will be a significant step towards translating the potential of the this compound scaffold into practical applications in both basic research and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-cyclopentyl-2-(4-iodophenoxy)acetamide?

- Methodology : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:

- Step 1 : Reacting 4-iodophenoxy acetic acid with a cyclopentylamine derivative using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .

- Step 2 : Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purifying intermediates by column chromatography .

- Critical Parameters : Maintain temperatures below 5°C during reagent addition to minimize side reactions .

Q. How is the purity and identity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure using ¹H and ¹³C NMR in DMSO-d₆, focusing on characteristic peaks (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~389) .

- Elemental Analysis : Ensure C, H, N, and I content within ±0.5% of theoretical values .

Advanced Research Questions

Q. What crystallographic insights exist for the structural conformation of this compound?

- Key Findings :

- The amide C-N bond length is shortened to 1.322 Å due to resonance, consistent with other acetamide derivatives .

- Intramolecular hydrogen bonds (N–H···O) and intermolecular C–H···O interactions stabilize the crystal lattice, forming bilayer structures perpendicular to the crystallographic b-axis .

- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with refinement to R-factor <0.064 .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

- Experimental Design :

- Analog Synthesis : Replace the cyclopentyl group with other substituents (e.g., benzyl, piperidinyl) and evaluate Src kinase inhibitory activity .

- Biological Assays : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to compare IC₅₀ values. For example, KX2-391 (a related acetamide) shows IC₅₀ < 100 nM against Src kinase .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Assay Variability : Standardize cell lines (e.g., passage number, culture conditions) and use positive controls (e.g., staurosporine for kinase assays) .

- Compound Stability : Test for hydrolysis of the acetamide group in buffer solutions (pH 7.4, 37°C) via HPLC .

Q. How does the electronic nature of the 4-iodophenoxy group influence coordination chemistry?

- Mechanistic Insight : The iodine atom’s polarizability enhances ligand-metal interactions. For example, in Pd(II) complexes, the phenoxy oxygen may act as a weak-field ligand, altering redox properties .

- Experimental Validation : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Ni²⁺) to determine binding constants .

Methodological Considerations

Q. What precautions are necessary for handling this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products